molecular formula C7H6N2O5 B3055332 3,5-Dinitro-p-cresol CAS No. 63989-82-2

3,5-Dinitro-p-cresol

Cat. No.: B3055332
CAS No.: 63989-82-2
M. Wt: 198.13 g/mol
InChI Key: HTAMNOAYOHLVPQ-UHFFFAOYSA-N
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Description

3,5-Dinitro-p-cresol: is an organic compound with the structural formula C₇H₆N₂O₅ . It is a yellow solid that is only slightly soluble in water. This compound is known for its high toxicity and was previously used as a herbicide and insecticide . It is also referred to as 3,5-Dinitro-ortho-cresol or 2-Methyl-3,5-dinitrophenol .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,5-Dinitro-p-cresol is typically synthesized through the nitration of p-cresol . The process involves the following steps:

Industrial Production Methods: In industrial settings, the production of this compound follows similar steps but on a larger scale. The reaction conditions are carefully controlled to ensure the safety and efficiency of the process. The use of continuous flow reactors and advanced monitoring systems helps in maintaining the desired reaction conditions .

Chemical Reactions Analysis

Types of Reactions: 3,5-Dinitro-p-cresol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 3,5-Dinitro-p-cresol is used as a reagent in organic synthesis and analytical chemistry. It serves as a precursor for the synthesis of other complex organic molecules .

Biology and Medicine: In biological research, it is used to study the effects of nitroaromatic compounds on cellular processes. Its high toxicity makes it a useful tool for investigating cellular responses to toxic stress .

Industry: Historically, this compound was used as a herbicide and insecticide. due to its high toxicity, its use in agriculture has been largely discontinued .

Mechanism of Action

3,5-Dinitro-p-cresol acts as an uncoupler of oxidative phosphorylation . It interferes with the production of adenosine triphosphate (ATP) by disrupting the proton gradient across the mitochondrial membrane. This leads to a decrease in ATP production and an increase in heat generation . The compound’s high toxicity is attributed to its ability to disrupt cellular energy metabolism .

Comparison with Similar Compounds

    2,4-Dinitrophenol: Another nitroaromatic compound with similar uncoupling properties.

    4,6-Dinitro-o-cresol: Similar in structure but with different substitution patterns on the aromatic ring.

    Dinoseb: A related compound used as a herbicide.

Uniqueness: 3,5-Dinitro-p-cresol is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Its high toxicity and effectiveness as an uncoupler make it distinct from other similar compounds .

Properties

IUPAC Name

4-methyl-3,5-dinitrophenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O5/c1-4-6(8(11)12)2-5(10)3-7(4)9(13)14/h2-3,10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTAMNOAYOHLVPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1[N+](=O)[O-])O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10213922
Record name p-Cresol, 3,5-dinitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10213922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63989-82-2
Record name 4-Methyl-3,5-dinitrophenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63989-82-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name p-Cresol, 3,5-dinitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063989822
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name p-Cresol, 3,5-dinitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10213922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-dinitro-p-cresol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.058.704
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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